molecular formula C17H22N2O2 B11957432 N,N'-Methylenebis(4-ethoxyaniline) CAS No. 17616-01-2

N,N'-Methylenebis(4-ethoxyaniline)

Cat. No.: B11957432
CAS No.: 17616-01-2
M. Wt: 286.37 g/mol
InChI Key: PBDVFKKNTLEGFI-UHFFFAOYSA-N
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Description

N,N’-Methylenebis(4-ethoxyaniline) is an organic compound with the molecular formula C17H22N2O2 and a molecular weight of 286.377 g/mol . It is a bis-aniline derivative, where two 4-ethoxyaniline units are linked by a methylene bridge. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Methylenebis(4-ethoxyaniline) can be synthesized through the reaction of 4-ethoxyaniline with formaldehyde under acidic conditions. The reaction typically involves the formation of a methylene bridge between the two aniline units. The reaction conditions include:

    Reagents: 4-ethoxyaniline, formaldehyde

    Catalyst: Acidic catalyst (e.g., hydrochloric acid)

    Solvent: Water or an organic solvent

    Temperature: Room temperature to moderate heating

Industrial Production Methods

In industrial settings, the production of N,N’-Methylenebis(4-ethoxyaniline) follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To control the reaction conditions and optimize yield

    Purification steps: Including crystallization and recrystallization to obtain high-purity product

    Quality control: Analytical techniques such as HPLC and NMR to ensure product consistency

Chemical Reactions Analysis

Types of Reactions

N,N’-Methylenebis(4-ethoxyaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Corresponding amines

    Substitution: Halogenated aniline derivatives

Scientific Research Applications

N,N’-Methylenebis(4-ethoxyaniline) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N,N’-Methylenebis(4-ethoxyaniline) involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It can also undergo redox reactions, participating in electron transfer processes. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Methylenebis(4-nitroaniline)
  • N,N’-Methylenebis(2-methoxyaniline)
  • N,N’-Methylenebis(4-methoxyaniline)

Uniqueness

N,N’-Methylenebis(4-ethoxyaniline) is unique due to the presence of ethoxy groups on the aromatic rings, which influence its reactivity and solubility. Compared to other bis-aniline derivatives, it offers distinct advantages in terms of its chemical stability and versatility in various applications .

Properties

CAS No.

17616-01-2

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N,N'-bis(4-ethoxyphenyl)methanediamine

InChI

InChI=1S/C17H22N2O2/c1-3-20-16-9-5-14(6-10-16)18-13-19-15-7-11-17(12-8-15)21-4-2/h5-12,18-19H,3-4,13H2,1-2H3

InChI Key

PBDVFKKNTLEGFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCNC2=CC=C(C=C2)OCC

Origin of Product

United States

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